molecular formula C7H10O2 B124383 Allyl methacrylate CAS No. 96-05-9

Allyl methacrylate

Cat. No. B124383
Key on ui cas rn: 96-05-9
M. Wt: 126.15 g/mol
InChI Key: FBCQUCJYYPMKRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04028384

Procedure details

2 moles of trichlorosilane were heated in a common laboratory stirring vessel to 55° C. 0.1 ml of an 0.01 molar solution of mesityl oxide-platinum dichloride complex catalyst in acetone was added, and 2 moles of allyl methacrylate was added drop by drop under nitrogen over a period of 10 minutes with intense stirring. The internal temperature was in the meantime kept below 62° C., by external cooling. After another 8 minutes of stirring at about 60° C., no more silane hydrogen could be detected. Distillation of the product yielded 3-methacryloxypropyltrichlorosilane, (BP0.5 = 66° C.) in a yield of about 97%, with a residue of about 2%.
Quantity
2 mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2 mol
Type
reactant
Reaction Step Three
Name
silane hydrogen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][SiH:2]([Cl:4])[Cl:3].[C:5]([O:10][CH2:11][CH:12]=[CH2:13])(=[O:9])[C:6]([CH3:8])=[CH2:7].[SiH4].[H][H]>CC(C)=O>[C:5]([O:10][CH2:11][CH2:12][CH2:13][Si:2]([Cl:4])([Cl:3])[Cl:1])(=[O:9])[C:6]([CH3:8])=[CH2:7] |f:2.3|

Inputs

Step One
Name
Quantity
2 mol
Type
reactant
Smiles
Cl[SiH](Cl)Cl
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
2 mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCC=C
Step Four
Name
silane hydrogen
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SiH4].[H][H]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
stirring vessel to 55° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
kept below 62° C., by external cooling
STIRRING
Type
STIRRING
Details
After another 8 minutes of stirring at about 60° C.
Duration
8 min
DISTILLATION
Type
DISTILLATION
Details
Distillation of the product

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCC[Si](Cl)(Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.